6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one
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Overview
Description
6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one is a heterocyclic compound that features a benzothiopyran core with a morpholine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one typically involves the reaction of 6-methyl-2H-1-benzothiopyran-2-one with morpholine in the presence of a suitable base. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the benzothiopyran ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted benzothiopyran compounds.
Scientific Research Applications
6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, making it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of 6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one: This compound has a similar structure but with a chromen core instead of a benzothiopyran core.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Another morpholine-containing compound with different core structure and applications.
Uniqueness
6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one is unique due to its benzothiopyran core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
142074-87-1 |
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Molecular Formula |
C15H17NO2S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
6-methyl-4-(morpholin-4-ylmethyl)thiochromen-2-one |
InChI |
InChI=1S/C15H17NO2S/c1-11-2-3-14-13(8-11)12(9-15(17)19-14)10-16-4-6-18-7-5-16/h2-3,8-9H,4-7,10H2,1H3 |
InChI Key |
QGQAPHQUNBUQKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=O)C=C2CN3CCOCC3 |
Origin of Product |
United States |
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